molecular formula C8H7BrO2 B13933081 2-(2-Bromophenoxy)acetaldehyde

2-(2-Bromophenoxy)acetaldehyde

Cat. No.: B13933081
M. Wt: 215.04 g/mol
InChI Key: JRBLOLGIMXJCHR-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenoxyacetaldehyde and is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)acetaldehyde typically involves the bromination of phenoxyacetaldehyde. One common method is the reaction of phenoxyacetaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromophenoxy)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)acetaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.

    2-(2-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)acetaldehyde: Fluorine atom instead of bromine.

Uniqueness

2-(2-Bromophenoxy)acetaldehyde is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

2-(2-bromophenoxy)acetaldehyde

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2

InChI Key

JRBLOLGIMXJCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC=O)Br

Origin of Product

United States

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